molecular formula C10H20N2O2 B581019 (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane CAS No. 454709-98-9

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Cat. No.: B581019
CAS No.: 454709-98-9
M. Wt: 200.282
InChI Key: PGBVMVTUWHCOHX-SFYZADRCSA-N
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Description

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentane ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and facilitates its use in various chemical reactions.

Scientific Research Applications

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Introduction of Amino Group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selectivity.

    Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group remains intact during subsequent reactions.

Industrial Production Methods

Industrial production of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

    Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used.

Major Products Formed

    Substitution Reactions: Substituted cyclopentane derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Peptide or amide bond-containing compounds.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The Boc protecting group ensures that the compound remains stable and can be selectively deprotected to reveal the active amine group when needed.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Amino-1-(carbobenzyloxyamino)cyclopentane: Similar structure but with a carbobenzyloxy protecting group instead of Boc.

    (1S,3R)-3-Amino-1-(acetylamino)cyclopentane: Similar structure but with an acetyl protecting group.

    (1S,3R)-3-Amino-1-(benzylamino)cyclopentane: Similar structure but with a benzyl protecting group.

Uniqueness

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane is unique due to its Boc protecting group, which provides enhanced stability and ease of removal under mild conditions. This makes it particularly useful in synthetic applications where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454709-98-9
Record name rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454709-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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